molecular formula C16H23N3O4 B1446210 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid CAS No. 1955541-47-5

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid

Cat. No.: B1446210
CAS No.: 1955541-47-5
M. Wt: 321.37 g/mol
InChI Key: JYAVXUYLVORZTP-UHFFFAOYSA-N
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Description

This compound, also known as 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid, has a CAS Number of 1955541-47-5 . It has a molecular weight of 321.38 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-8-19(9-6-12)13-10-11(14(20)21)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,18,22)(H,20,21) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 321.38 . It is a powder and is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Optimization

  • The tert-butoxycarbonyl group, a component of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid, is used in the synthesis of novel piperazine and piperidine derivatives. These compounds, including fluorine-substituted tert-butoxycarbonyl groups, have shown potent inhibitory activities in enzyme-assay and cell-based assays. An example is the synthesis of a compound that exhibited reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).

Development of Protected Amino Acids

  • The tert-butoxycarbonyl group is also utilized in the preparation of orthogonally protected amino acids. For instance, the synthesis of 1-tert-butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid as an amino acid analog has been reported, highlighting its application in the development of novel amino acid derivatives (Hammarström et al., 2005).

Asymmetric Synthesis and Medicinal Chemistry

  • The tert-butoxycarbonyl moiety is key in the asymmetric synthesis of various piperidinecarboxylic acid derivatives. These syntheses are crucial for developing enantiomerically pure compounds, which are important in medicinal chemistry. For example, asymmetric syntheses of certain piperidinecarboxylic acid derivatives with tert-butoxycarbonyl protection have been described, showcasing their significance in creating optically pure compounds (Xue et al., 2002).

Novel Dendritic Molecules Design

  • The tert-butoxycarbonyl-protected piperidine unit is a central component in the design of novel dendritic molecules. These molecules have applications in nanotechnology and materials science. For instance, the synthesis of novel dendritic melamines comprising piperidine motifs with tert-butoxycarbonyl protection has been demonstrated (Sacalis et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-8-19(9-6-12)13-10-11(14(20)21)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVXUYLVORZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-47-5
Record name 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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